molecular formula C8H17N B176849 1-Tert-butylpyrrolidine CAS No. 15185-01-0

1-Tert-butylpyrrolidine

Cat. No. B176849
CAS RN: 15185-01-0
M. Wt: 127.23 g/mol
InChI Key: WNMQSIGDRWCJMO-UHFFFAOYSA-N
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Description

1-Tert-butylpyrrolidine is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.2273 . It is also known as 1-tert-Butylpyrrolidine .


Synthesis Analysis

The synthesis of 1-butylpyrrolidine and its derivatives has been developed via a one-pot method from ammonia and 1,4-butandiol . The product of 1-butylpyrrolidine was emphatically investigated, and the yield was 76% under the optimized conditions .


Molecular Structure Analysis

The molecular structure of 1-Tert-butylpyrrolidine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

1-Tert-butylpyrrolidine derivatives, such as 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, have been utilized in microwave-assisted synthesis to produce compounds with antimicrobial properties. The study by Sreekanth and Jha (2020) highlighted the efficient synthesis of these compounds and their significant antimicrobial activity, particularly 1-acetyl-2-benzylpyrrolidine-2-carboxamide (Sreekanth & Jha, 2020).

Inhibitor of HCV NS5A

The compound ABT-267, which incorporates tert-butylpyrrolidine, has been identified as a potent pan-genotypic inhibitor of HCV NS5A. This discovery by DeGoey et al. (2014) indicates its effectiveness across various genotypes of Hepatitis C, demonstrating its potential in treating this virus (DeGoey et al., 2014).

NMR Tag for High-Molecular-Weight Systems

Chen et al. (2015) researched the use of O-tert-Butyltyrosine, a derivative of 1-Tert-butylpyrrolidine, as an NMR tag for high-molecular-weight systems. This study demonstrated its utility in observing narrow signals in NMR spectroscopy, useful in protein research and ligand binding studies (Chen et al., 2015).

Electrodeposition in Ionic Liquids

Research by Pulletikurthi et al. (2017) utilized mixtures containing 1-butylpyrrolidine for the electrodeposition of zinc and aluminum. This study highlights the potential of such ionic liquids in electrodeposition processes and the production of metal nanoplates (Pulletikurthi et al., 2017).

Synthesis from Aqueous Ammonia

The one-pot synthesis of 1-butylpyrrolidine and its derivatives from ammonia and 1,4-butandiol was developed by Long et al. (2020), providing an economical and efficient route for producing these compounds (Long et al., 2020).

Synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate

Han et al. (2018) focused on synthesizing (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, a process useful in the pharmaceutical industry for creating active substances (Han et al., 2018).

Fluoropyrrolidine-2-carbonyl Fluorides in Medicinal Chemistry

Singh and Umemoto (2011) explored the synthesis and use of fluoropyrrolidine derivatives, which are significant in medicinal chemistry, particularly as inhibitors in various therapeutic applications (Singh & Umemoto, 2011).

Future Directions

The future directions in the field of pyrrolidine derivatives involve the development of new synthesis methods and the exploration of their applications. For instance, the synthesis of 1-butylpyrrolidine and its derivatives was developed via a one-pot method from ammonia and 1,4-butandiol . This work offers a straightforward, economical route for 1-butylpyrrolidine and its derivatives .

properties

IUPAC Name

1-tert-butylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,3)9-6-4-5-7-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMQSIGDRWCJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302033
Record name 1-tert-butylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15185-01-0
Record name NSC148206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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